Product packaging for Lasiodiplodin(Cat. No.:)

Lasiodiplodin

Cat. No.: B122564
M. Wt: 292.4 g/mol
InChI Key: OKWRDLQBKAOJNC-LBPRGKRZSA-N
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Description

Lasiodiplodin is a 12-membered macrolide of the resorcylic acid lactone (RAL12) subclass, first isolated from the fungus Lasiodiplodia theobromae . This compound and its derivatives have since been identified in various other fungal species, including endophytes, and in several plants, though it is hypothesized that its presence in plants may be due to fungal epiphytes or endophytes . This compound serves as a valuable chemical scaffold in natural product research due to its diverse bioactivities. It has demonstrated significant cytotoxic effects against a range of cancer cell lines, including murine leukemia, ovarian cancer, and colorectal cancer cells . Studies also highlight its potent antimicrobial properties , showing activity against pathogens like Staphylococcus aureus and Bacillus subtilis . Recent research underscores a dual therapeutic approach, revealing that this compound exhibits potent antimycobacterial activity against Mycobacterium tuberculosis strains, coupled with a strong anti-inflammatory capacity to inhibit the production of NO, IL-1β, and TNF-α in models of severe pulmonary tuberculosis . Beyond these applications, early studies noted its ability to induce potato micro-tuber formation, indicating potential as a plant growth regulator . The absolute configuration of the natural product is typically (R), though the (S) configuration has also been reported . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O4 B122564 Lasiodiplodin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRDLQBKAOJNC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Natural Occurrence, Isolation, and Production

Fungal Sources of Lasiodiplodin

The production of this compound has been documented in a range of fungal species, with a particular prevalence in the genus Lasiodiplodia. These fungi, often found as endophytes or plant pathogens, synthesize a diverse array of secondary metabolites, including various forms of this compound.

Lasiodiplodia theobromae Strains and Isolates

Lasiodiplodia theobromae, a well-known plant pathogenic fungus found in tropical and subtropical regions, is the most prolific and widely studied producer of this compound. xiahepublishing.comresearchgate.net This species is responsible for causing diseases in a multitude of host plants. xiahepublishing.com Numerous strains and isolates of L. theobromae have been identified as producers of this compound and its derivatives. xiahepublishing.comresearchgate.net The production of these metabolites can be influenced by factors such as the specific strain, the host from which it was isolated, and culture conditions like temperature. researchgate.net

For instance, research has shown that different strains, such as those isolated from a coconut tree (CAA019) and a human patient (CBS339.90), exhibit variations in their metabolite profiles. researchgate.net The production of certain compounds, including this compound, was found to be strain-specific. researchgate.net Endophytic strains of L. theobromae, such as strain 318# isolated from Excoecaria agallocha, have also been shown to produce a series of this compound compounds. semanticscholar.org The diversity of this compound-related compounds produced by this species is extensive, encompassing modifications on both the resorcinol (B1680541) ring and the lactone ring. semanticscholar.org

Table 1: Selected this compound Derivatives from Lasiodiplodia theobromae

Compound Name Structural Feature Reference
(3R)-Lasiodiplodin Parent compound xiahepublishing.com
De-O-methyl-lasiodiplodin Demethylated analogue xiahepublishing.com
(3R,4S)-4-hydroxy-lasiodiplodin Hydroxylated on lactone ring semanticscholar.org
(3R)-5-oxo-lasiodiplodin Carbonyl group on lactone ring semanticscholar.org

Lasiodiplodia pseudotheobromae

Lasiodiplodia pseudotheobromae is another species within the Lasiodiplodia genus that has been identified as a producer of this compound. mdpi.commdpi.comacs.org Endophytic strains of this fungus, in particular, have been a source for the isolation of this macrolide. An endophytic fungus, identified as L. pseudotheobromae J-10, was isolated from the medicinal plant Sarcandra glabra and was found to produce this compound. acs.orgnih.gov Optimization of the culture conditions for this strain significantly increased the yield of this compound, highlighting its potential for biotechnological production. nih.gov

Another endophytic isolate, APR5, from the roots of Andrographis paniculata, was also identified as L. pseudotheobromae and its crude extract showed the presence of various bioactive secondary metabolites. mdpi.com While this particular study focused on other compounds, the known capacity of the species suggests its potential for this compound production. mdpi.com

Syncephalastrum racemosum

Syncephalastrum racemosum, a fungus belonging to the Mucorales order, has also been documented as a source of this compound and its derivatives. acs.org Chemical investigation of the biomass of this fungus led to the isolation of both new and known this compound compounds. acs.org This demonstrates that the biosynthetic pathways for these resorcylic acid lactones are not exclusive to the Lasiodiplodia genus.

Table 2: this compound Derivatives from Syncephalastrum racemosum

Compound Name Structural Feature Reference
This compound Parent compound acs.org
De-O-methylthis compound Demethylated analogue acs.org
(3R),(5S)-5-hydroxy-de-O-methylthis compound New natural product, hydroxylated acs.org
6-oxo-de-O-methylthis compound New natural product, carbonyl group acs.org

Sarocladium kiliense

Sarocladium kiliense (previously known as Acremonium kiliense) is another endophytic fungus from which this compound and its analogues have been isolated. A study on an isolate from Apriona germari (a species of beetle) grown on a rice medium yielded a new hydroxylated this compound derivative along with two known analogues. This discovery further expands the range of fungal species known to produce this class of compounds. semanticscholar.orgmdpi.com

Table 3: this compound Analogues from Sarocladium kiliense

Compound Name Structural Feature Reference
(3R)-Lasiodiplodin Known analogue
(3R),(5S)-5-hydroxythis compound Known hydroxylated analogue

Aspergillus clavatus

Aspergillus clavatus is a filamentous fungus known for producing a diverse array of secondary metabolites, including mycotoxins such as patulin (B190374) and cytochalasin E. While the genus Aspergillus is a rich source of bioactive compounds, and some species are known to produce polyketides, current scientific literature does not provide direct evidence that Aspergillus clavatus produces this compound. Research on the secondary metabolite profile of A. clavatus under various conditions has identified numerous compounds, but this compound has not been reported among them.

Other Fungal Species Implicated in this compound Production

While the aforementioned species are the most frequently cited producers, the biosynthesis of this compound is not strictly limited to them. The compound is considered a potential chemotaxonomic marker for Lasiodiplodia theobromae due to its frequent identification in cultures of this species. xiahepublishing.com However, its production by other fungi such as Sarocladium kiliense and Syncephalastrum racemosum indicates a broader distribution of the necessary biosynthetic gene clusters. semanticscholar.org The presence of this compound in various endophytic fungi suggests that the host-fungus relationship may play a role in its production. nih.gov As research into fungal endophytes and their secondary metabolites continues, it is possible that more fungal species capable of synthesizing this compound will be identified.

Plant Associations and Endophytic Origins

This compound is a polyketide natural product that, while sometimes isolated from plant tissues, is often believed to be produced by symbiotic endophytic or pathogenic fungi. researchgate.net Its discovery is linked to a variety of hosts, spanning terrestrial plants, insects, and marine organisms. The compound is frequently identified in cultures of Lasiodiplodia theobromae and its relatives, suggesting a fungal origin even when found within a plant host. researchgate.netmdpi.com

Research has explored the chemical constituents of the stem barks of Phyllanthus albizzioides. scimedjournal.orgscispace.comresearchgate.net A study titled "Isolation of this compound and Evaluation of some Biological Activities of the Stem Barks of Phyllanthus Albizzioides (Kurz) Hook.f." focused on this plant. scimedjournal.orgresearchgate.netresearchgate.net However, the abstract of the paper reports the isolation of a cyclohexanone (B45756) compound whose structure was identified as 4,5-dihydroxy-3-methyl-cyclohex-2-enone based on spectroscopic analysis. scimedjournal.orgscispace.com This indicates a discrepancy between the title and the reported findings within the study's abstract.

This compound has been successfully isolated from an endophytic fungus, Lasiodiplodia pseudotheobromae J-10, which resides within the medicinal plant Sarcandra glabra. nih.govresearchgate.netresearchgate.net This discovery marks the first report of isolating an antifungal compound from an endophyte associated with S. glabra. nih.gov The production of this compound by this endophytic fungus was significantly enhanced through the optimization of its culture conditions, increasing the yield from 0.59 mg/L to 52.33 mg/L. nih.gov This association highlights the potential of utilizing endophytic microorganisms to produce valuable bioactive compounds. xiahepublishing.com

The insect Apriona germari is linked to the production of this compound through an associated fungus. researchgate.netnih.gov Research has led to the isolation of (3R)-lasiodiplodin and its analogues, (3S),(6R)-6-hydroxythis compound and (3R),(5S)-5-hydroxythis compound, from the fungus Sarocladium kiliense. researchgate.netnih.govrsc.org This fungus, associated with A. germari, was cultivated on a rice medium, and the compounds were extracted from its ethanol (B145695) extracts. researchgate.netnih.gov

Marine environments have proven to be a rich source of fungi that produce this compound and its derivatives. nih.govmdpi.comresearchgate.net

Soft Coral: The marine-derived fungus Pseudallescheria ellipsoidea F42-3, an associate of the soft coral Lobophytum crassum, was found to produce derivatives of this compound, including (5S)-hydroxythis compound and (5S,6S)-dihydroxythis compound. nih.gov

Brown Alga: An endophytic fungus, identified as Lasiodiplodia theobromae (No. ZZF36), isolated from a brown alga of the Sargassum species in the South China Sea, yielded this compound and several of its derivatives. mdpi.comrsc.org

Mangrove Endophytes: Fungi residing in mangrove plants, which inhabit marine ecosystems, are also notable producers. An endophytic fungus, Lasiodiplodia sp. 318#, from the mangrove Excoecaria agallocha produced a novel this compound derivative. mdpi.commdpi.com Similarly, Lasiodiplodia theobromae ZJ-HQ₁, isolated from the leaves of the marine mangrove Acanthus ilicifolius, was also identified as a producer of related compounds. mdpi.com

Table 1: Endophytic and Symbiotic Sources of this compound and Its Analogues

Host Organism Associated Fungus Isolated Compound(s) Source
Sarcandra glabra Lasiodiplodia pseudotheobromae J-10 This compound nih.govresearchgate.netresearchgate.net
Apriona germari Sarocladium kiliense (3R)-lasiodiplodin, (3S),(6R)-6-hydroxythis compound, (3R),(5S)-5-hydroxythis compound researchgate.netnih.gov
Soft Coral (Lobophytum crassum) Pseudallescheria ellipsoidea F42-3 (5S)-hydroxythis compound, (5S,6S)-dihydroxythis compound nih.gov
Brown Alga (Sargassum sp.) Lasiodiplodia theobromae ZZF36 This compound, 6-oxo-de-O-methylthis compound, (E)-9-etheno-lasiodiplodin rsc.orgresearchgate.net

Isolation Methodologies

The isolation of this compound and its analogues from biological sources, primarily fungal cultures, involves multi-step extraction and purification protocols. The initial and crucial stage is sample preparation to separate the target analytes from complex biological matrices. nih.gov

A common approach begins with the large-scale fermentation of the producing fungus in a suitable liquid or solid medium (e.g., rice medium). researchgate.net Following incubation, the fungal culture (including both the mycelium and the broth) is harvested. The extraction is typically performed using organic solvents. For instance, the fungal material is often extracted with ethanol (EtOH) or ethyl acetate (B1210297) (EtOAc), which are effective in dissolving medium-polarity compounds like this compound. researchgate.net

After the initial extraction, the crude extract is concentrated under reduced pressure. This concentrated extract contains a mixture of metabolites and requires further purification. The most common method for purification is chromatography. A typical workflow involves:

Liquid-Liquid Extraction (LLE): To partition the compounds of interest from the aqueous culture filtrate into an immiscible organic solvent. slideshare.net

Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate fractions based on polarity. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are often further purified using preparative or semi-preparative HPLC to yield the pure compounds. xiahepublishing.com

The structure and identity of the isolated compounds are then confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scimedjournal.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(3R)-lasiodiplodin
(3R),(5S)-5-hydroxythis compound
(3S),(6R)-6-hydroxythis compound
(5S)-hydroxythis compound
(5S,6S)-dihydroxythis compound
4,5-dihydroxy-3-methyl-cyclohex-2-enone
6-oxo-de-O-methylthis compound

Chromatographic Purification Strategies

The purification of this compound and its derivatives from fungal extracts relies heavily on chromatographic techniques. These methods are essential for separating the target compounds from a complex mixture of other metabolites. hilarispublisher.com

A common strategy involves initial fractionation of the crude extract using column chromatography with a silica gel stationary phase. hilarispublisher.comscispace.com Elution is typically performed with a gradient of solvents, such as petroleum ether, chloroform, acetone, and methanol, to separate compounds based on their polarity. scispace.comresearchgate.net

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is employed. hilarispublisher.comevotec.com Reversed-phase HPLC, often with a C18 column, is a standard method. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid to improve peak shape. chromatographyonline.com In some cases, to prevent degradation of sensitive compounds during isolation, the entire chromatographic process, including the autosampler, column, and fraction collector, is conducted at low temperatures, for instance, 5°C. chromatographyonline.com

Medium Pressure Liquid Chromatography (MPLC) has also been successfully used for the purification of this compound analogues like desmethyl-lasiodiplodin. thieme-connect.com This technique allows for higher throughput compared to traditional column chromatography. thieme-connect.com

Furthermore, preparative Thin-Layer Chromatography (TLC) can be utilized for the final purification of small quantities of this compound derivatives. researchgate.net

For complex mixtures, a multi-step approach combining different chromatographic methods is often necessary to achieve the desired purity of the isolated compounds. hilarispublisher.com The selection of the appropriate chromatographic strategy depends on the specific analogue being targeted and the complexity of the initial extract.

Optimization of Natural Production

Enhancing the production of this compound from its natural fungal sources is a key area of research, focusing on manipulating culture conditions and employing advanced fermentation technologies.

The production of secondary metabolites, including this compound, by Lasiodiplodia theobromae is significantly influenced by abiotic factors such as temperature and nutrient availability. mdpi.comfrontiersin.org These factors can affect not only the quantity but also the types of metabolites produced. nih.gov

Temperature: Studies have shown that temperature plays a crucial role in the metabolic output of L. theobromae. For instance, a comparative study between two strains of L. theobromae (CAA019 from a coconut tree and CBS339.90 from a human patient) revealed that metabolite production is affected by both the strain and the incubation temperature (25°C vs. 37°C). nih.gov Some metabolites were found to be strain-specific, with this compound being one example, while others were temperature-specific. nih.gov Optimal growth temperatures for Lasiodiplodia species generally range from 28 to 30°C. researchgate.net Research on other fungi has also demonstrated that lower temperatures can up-regulate the biosynthesis of certain secondary metabolites. osu.edu

Nutrient Availability: The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, has a profound impact on secondary metabolite production. mdpi.comosu.edu For example, the production of certain toxic metabolites by L. theobromae was found to be affected by nutrient availability, which in turn influenced the bioactivity of the extracts. mdpi.com In studies on other fungi, low nitrogen levels have been linked to increased activity of the phenylpropanoid pathway, which is responsible for a class of secondary metabolites. osu.edu The table below summarizes findings on how abiotic factors can influence fungal growth and metabolite production, which can be applied to optimize this compound yield.

Abiotic FactorEffect on Fungal Growth/Metabolite ProductionOrganism/ContextCitation
TemperatureOptimal growth for Lasiodiplodia spp. is between 28-30°C.Lasiodiplodia spp. researchgate.net
TemperatureMetabolite production is strain and temperature-specific (25°C vs. 37°C).L. theobromae nih.gov
TemperatureElevated temperature can decrease total seed yield but may restore mineral concentrations under elevated CO2.Soybean (Glycine max) nih.gov
NitrogenLow nitrogen levels can increase the production of some secondary metabolites.Lettuce (Lactuca sativa) osu.edu
NutrientsMetabolite production is affected by nutrient availability, impacting extract bioactivity.L. theobromae mdpi.com
Carbon & Nitrogen SourceIncreasing sucrose (B13894) and ammonium (B1175870) sulfate (B86663) concentrations can enhance biomass production.Lentinus squarrosulus tci-thaijo.org

Advancements in fermentation technology offer significant potential for increasing the yield of this compound. xiahepublishing.com Microbial fermentation is a cost-effective method for enhancing the production of secondary metabolites. xiahepublishing.com

Submerged Fermentation: Stirred-tank bioreactors are commonly used for large-scale submerged fermentation. researchgate.net Optimizing parameters such as aeration, agitation, pH, and inoculum size is crucial for maximizing production. researchgate.net For instance, in the production of jasmonic acid by L. theobromae, it was found that while agitated cultures increased biomass, static conditions enhanced the production of the target metabolite. researchgate.net

Culture Condition Optimization: A study on the endophytic fungus Lasiodiplodia pseudotheobromae J-10 demonstrated a dramatic increase in this compound yield from 0.59 mg/L to 52.33 mg/L by optimizing culture conditions. researchgate.net This highlights the significant impact of fine-tuning the fermentation environment.

Heterologous Production: A promising approach involves the heterologous production of this compound in a more manageable host organism like Saccharomyces cerevisiae (baker's yeast). acs.org By co-expressing the necessary polyketide synthase genes (ltlasS1 and ltlasS2) and an O-methyltransferase gene (ltLasM) from the this compound biosynthetic cluster, researchers successfully reconstituted this compound production in yeast, achieving a yield of 10 mg/L. acs.org This method not only allows for enhanced production but also facilitates the study of the biosynthetic pathway. acs.org

The table below presents key findings related to fermentation enhancements for producing fungal metabolites, including this compound.

Enhancement StrategyKey FindingsOrganismCitation
Culture Condition OptimizationYield of this compound increased from 0.59 mg/L to 52.33 mg/L.Lasiodiplodia pseudotheobromae J-10 researchgate.net
Heterologous ProductionReconstituted this compound production in yeast with a yield of 10 mg/L.Saccharomyces cerevisiae acs.org
Fermentation Parameter StandardizationStatic culture conditions favored jasmonic acid production over agitated conditions which favored biomass growth.L. theobromae researchgate.net
Mutant Strain GenerationMutants produced up to 78 mg/L of jasmonic acid compared to 32 mg/L in the wild type.L. theobromae peerj.com
Continuous FermentationAchieved high productivity of lactic acid (e.g., 6.49 g/(L·h)) by maintaining optimal conditions.Enterococcus faecium QU 50 cabidigitallibrary.org

Biotransformation, using whole cells or isolated enzymes, is a powerful tool for generating novel analogues of this compound. This approach can introduce structural modifications that may lead to enhanced or altered biological activity.

Enzymatic reactions can be employed to create specific stereoisomers or introduce new functional groups. For example, a chemoenzymatic synthesis of (R)-Lasiodiplodin methyl ether, a precursor to this compound, utilized a sulfatase from Pseudomonas sp. to catalyze an enantioconvergent hydrolysis. uniovi.es This enzymatic step was crucial for establishing the desired chirality in the molecule. uniovi.esresearchgate.net

The use of hydrolases, such as lipases and esterases, in organic synthesis is well-established and can be applied to the modification of the this compound scaffold. nih.gov These enzymes can perform stereoselective transformations, which are often difficult to achieve through traditional chemical methods. scielo.br

Furthermore, oxidoreductases can be used to introduce hydroxyl groups or other oxygenated functionalities, potentially leading to new this compound analogues with different properties. scielo.br The exploration of diverse microbial enzyme systems opens up possibilities for creating a wide range of this compound derivatives through biotransformation. scielo.br

Iii. Biosynthetic Pathways and Genetic Aspects

Polyketide Synthase (PKS) Mediated Biosynthesis

The foundational framework of lasiodiplodin is constructed through a polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi. This process is initiated by the iterative condensation of small carboxylic acid units, facilitated by a large multi-domain enzyme complex known as polyketide synthase (PKS).

The polyketide backbone of this compound is derived from an octaketide, meaning it is assembled from eight "ketide" (two-carbon) units. This was determined through isotopic labeling studies where ¹³C-labeled acetates were administered to cultures of Lasiodiplodia theobromae. nih.gov The incorporation patterns of the ¹³C label into both this compound and its hydroxylated derivative were analyzed using ¹³C-NMR and INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra, which confirmed the octaketide origin of these molecules. nih.govresearchgate.net

The biosynthesis of benzenediol lactones, the class of compounds to which this compound belongs, typically involves the collaboration of two distinct types of iterative polyketide synthases (iPKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). acs.orgnih.gov Fungal PKS enzymes are generally classified as highly reducing (HR-PKS), partially-reducing (PR-PKS), or non-reducing (NR-PKS) based on the presence or absence of domains that catalyze the reduction of the polyketone functional groups. nih.gov The HR-PKS is responsible for synthesizing a highly reduced polyketide chain, which is then passed to the NR-PKS for further extension and cyclization to form the characteristic resorcylic acid lactone scaffold. acs.org

Given the structural features of this compound and its similarity to other resorcylic acid lactones, the involvement of highly reduced acyl intermediates in its biosynthesis was hypothesized. nih.govresearchgate.net To investigate this, deuterium-labeled hypothetical intermediates, specifically 9-hydroxydecanoic acid and its N-acetylcysteamine (SNAC) thioester, were synthesized and fed to cultures of L. theobromae. nih.govresearchgate.net The subsequent incorporation of the deuterium (B1214612) label into the this compound molecule confirmed that these highly reduced acyl intermediates are indeed part of the biosynthetic pathway. nih.gov The 9-hydroxydecanoyl unit also serves as an intermediate in the formation of (5S)-5-hydroxythis compound. nih.gov

Post-PKS Biosynthetic Modifications

Following the synthesis and cyclization of the polyketide backbone by PKS enzymes, the this compound molecule can undergo further enzymatic modifications, known as post-PKS tailoring. These reactions add to the structural diversity of the final products.

Methylation Processes (e.g., O-Methyltransferase Involvement)

The biosynthesis of this compound involves a crucial final step of methylation, which is catalyzed by an O-methyltransferase (OMT). acs.org This enzymatic modification is responsible for the conversion of the precursor, desmethyl-lasiodiplodin, into the final this compound compound. acs.org

Heterologous Biosynthesis and Genetic Engineering Approaches

The entire biosynthetic pathway for this compound has been successfully reconstituted in the heterologous host, Saccharomyces cerevisiae (baker's yeast). acs.org This was achieved by introducing and expressing the necessary genes from the native producer, L. theobromae. acs.org

The key components required for this reconstitution were the two collaborating polyketide synthase genes (ltlasS1 and ltlasS2) and the O-methyltransferase gene (ltlasM). acs.org When these three genes were co-expressed in yeast, the production of this compound was successfully achieved, with isolated yields of 10 mg/L. acs.org Interestingly, another gene found in the native cluster, a glutathione-S-transferase, was determined to be unnecessary for the heterologous production of the compound. acs.org This approach not only confirmed the identity and function of the biosynthetic gene cluster but also established a platform for further study and potential production of this compound and its analogs. acs.org

The genetic blueprint for this compound biosynthesis is organized into a biosynthetic gene cluster (BGC) within the genome of L. theobromae. Through cloning and sequencing, researchers have identified the specific genes responsible for producing the molecule. acs.org The core of this cluster consists of a pair of collaborating iterative polyketide synthase (iPKS) genes: one encoding a highly reducing PKS (hrPKS) and the other a non-reducing PKS (nrPKS). acs.org

In L. theobromae NBRC 31059, these genes are designated ltlasS1 (hrPKS) and ltlasS2 (nrPKS). acs.org In addition to these central PKS genes, the cluster contains genes for tailoring enzymes that modify the polyketide backbone to create the final product. The most critical tailoring enzyme identified in this cluster is the O-methyltransferase (encoded by the ltlasM gene), which performs the final methylation step. acs.org The identification and analysis of this BGC are fundamental to understanding and manipulating the production of this compound. acs.orgibwf.de

Table 1: Key Genes in the this compound Biosynthetic Cluster from L. theobromae

Gene Encoded Enzyme Proposed Function in Biosynthesis
ltlasS1 Highly Reducing Polyketide Synthase (hrPKS) Synthesizes the initial highly reduced polyketide chain.
ltlasS2 Non-Reducing Polyketide Synthase (nrPKS) Extends the polyketide chain and catalyzes cyclization to form the resorcylic acid lactone core.
ltlasM O-methyltransferase (OMT) Catalyzes the final methylation of desmethyl-lasiodiplodin to form this compound.

The use of heterologous expression systems, such as S. cerevisiae, has provided unique insights into the intricacies of the biosynthetic machinery, including occasional irregularities. acs.org During the reconstituted production of this compound, a phenomenon known as "stuttering" by the fungal iterative polyketide synthases (iPKSs) was observed. acs.org

This "stuttering" results in the production of molecules that deviate from the primary product structure. Specifically, in addition to the expected 12-membered this compound, minor quantities of 14-membered resorcylic acid lactone (RAL) homologues were also isolated from the yeast cultures. acs.org This finding demonstrates that the iterative nature of these fungal PKS enzymes can sometimes lead to an extra extension of the polyketide chain before cyclization occurs. Such biosynthetic infidelity highlights a natural mechanism for generating chemical diversity within a single metabolic pathway. acs.org

Enzymatic and Molecular Biological Studies Related to this compound Biosynthesis

Enzymatic and molecular studies have elucidated the step-by-step process of this compound assembly. The biosynthesis is believed to follow a pathway similar to other fungal resorcylic acid lactones. researchgate.net The process is initiated by a highly reducing polyketide synthase (hrPKS), encoded by ltlasS1, which condenses five acetate (B1210297) units to form a pantaketide acyl intermediate. researchgate.net

This acyl chain is then transferred to a non-reducing polyketide synthase (NR-PKS), encoded by ltlasS2. acs.orgresearchgate.net The NR-PKS performs three subsequent condensations with malonyl-CoA, followed by an aldol (B89426) condensation reaction. This sequence of events leads to the formation and release of the 12-membered macrocyclic lactone core, desmethyl-lasiodiplodin. acs.orgresearchgate.net The final step in the pathway is the regiospecific methylation of the C-3 hydroxyl group on the resorcylic acid ring by the O-methyltransferase LtLasM, yielding the bioactive compound this compound. acs.org

Iv. Chemical Synthesis and Stereochemical Considerations

Total and Formal Syntheses of Lasiodiplodin

The journey to conquer the molecular architecture of this compound has been marked by a variety of synthetic approaches, from early racemic syntheses to more recent enantiospecific strategies. These efforts have not only provided access to this biologically important molecule but have also contributed to the advancement of synthetic methodology.

Early Synthetic Strategies and Intermediates

The first total synthesis of (±)-lasiodiplodin was reported by Gerlach and Thalmann in 1977. chemrxiv.org Their approach established a foundational strategy that many subsequent syntheses would build upon or intercept. Key to their route was the construction of a seco-acid precursor, which was then subjected to macrolactonization to form the 12-membered ring. Formal syntheses by Danishefsky and Etheredge, as well as Chan and Stossel, intercepted intermediates from Gerlach and Thalmann's route, further validating the general strategy. chemrxiv.org A common intermediate in several syntheses is the methyl ether of this compound, which can be converted to the natural product through a multi-step deprotection and protection sequence. scielo.br

Synthetic Routes from Chiral Starting Materials

To address the challenge of stereocontrol, several research groups have developed synthetic routes commencing from readily available chiral starting materials. These "chiral pool" approaches leverage the inherent stereochemistry of natural products to establish the absolute configuration of the target molecule. For instance, syntheses have been reported starting from enantiopure epoxides and alcohols. lookchem.comthieme-connect.com One notable example is the synthesis of (R)-lasiodiplodin from polyhydroxybutyric acid. chemrxiv.org Another approach utilized (S)-2-(2-hydroxypropyl)-1,3-dithiane as a chiral building block. researchgate.net These strategies effectively transfer the stereochemical information from the starting material to the final product, providing a reliable method for obtaining enantiomerically pure this compound.

Enantioselective and Enantiodivergent Synthesis

The development of enantioselective and enantiodivergent methods has been a major focus in the synthesis of this compound, allowing for the selective preparation of either enantiomer of the natural product. These approaches are crucial for studying the biological activities of individual stereoisomers and for structure-activity relationship studies.

Chiral Auxiliary-Based Methods (e.g., Sulfoxide-based Asymmetric Induction)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org In the context of this compound synthesis, a notable example is the use of a chiral sulfoxide (B87167) auxiliary. lookchem.comthieme-connect.commedcraveonline.com This method involves the attachment of a chiral sulfoxide group to a precursor molecule, which then directs the stereochemical outcome of a subsequent key reaction, such as the reduction of a β-ketosulfoxide. medcraveonline.com The chiral centers are created in the final steps of the synthesis through asymmetric induction from the chiral sulfoxide. researchgate.net This strategy has been successfully employed to synthesize both enantiomers of methyl this compound. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

Catalytic Asymmetric Approaches (e.g., Chromium-catalyzed Addition, Allylic Alkylation)

Catalytic asymmetric methods offer a more elegant and atom-economical approach to enantioselective synthesis. The first catalytic enantioselective synthesis of (R)-(+)-lasiodiplodin was reported by Jones and Huber, who utilized a chromium-catalyzed enantioselective addition of dimethylzinc (B1204448) to an aldehyde. lookchem.comthieme-connect.comthieme-connect.com This reaction established the crucial stereocenter with good enantioselectivity (86% ee). lookchem.comthieme-connect.com

More recently, a highly enantioselective copper-catalyzed asymmetric allylic alkylation (AAA) has been employed in a formal synthesis of (R)-(+)-lasiodiplodin methyl ether. lookchem.comthieme-connect.com This strategy uses a chiral ligand to control the stereochemical outcome of the alkylation reaction, generating the chiral allylic alcohol building block with high enantiopurity. lookchem.comthieme-connect.comuwindsor.ca The power of AAA lies in its ability to create stereocenters with high fidelity and its applicability to a wide range of substrates. uwindsor.carsc.org

Strategies for Stereocenter Generation and Absolute Configuration Control

A variety of other strategies have been developed to generate the stereocenter and control the absolute configuration of this compound. One approach involves the desymmetrization of a prochiral starting material. For example, a sulfatase-based deracemization process has been used, where a racemic secondary sulfate (B86663) ester is enzymatically hydrolyzed with inversion of the stereocenter. researchgate.net

The absolute configuration of synthetic intermediates and final products is often determined by comparison of their spectroscopic data and optical rotation with those of the natural product. In cases where new stereoisomers are synthesized, their absolute configuration can be determined using methods such as the modified Mosher's method. researchgate.netresearchgate.netnih.gov The combination of these diverse synthetic strategies and analytical techniques provides a powerful toolkit for the stereocontrolled synthesis of this compound and its analogs.

Key Methodologies Employed in this compound Chemical Synthesis

The total synthesis of this compound is a complex undertaking that relies on a strategic combination of modern synthetic reactions to build the molecule's key structural features. Chemists have employed a diverse toolkit of reactions to form the macrocycle, establish the correct stereochemistry, and couple the aromatic and aliphatic fragments.

Ring-closing metathesis (RCM) has emerged as a cornerstone in the synthesis of this compound, offering an efficient method for the formation of the macrocyclic ring. acs.orgglobalauthorid.com This reaction typically utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a carbon-carbon double bond by joining two terminal alkene moieties within a linear precursor molecule.

In several total syntheses of this compound and its hydroxylated derivatives, RCM is the key step to close the 12-membered ring. researchgate.netresearchgate.net For example, a linear diene precursor, assembled from separate aromatic and aliphatic fragments, can be subjected to RCM to forge the macrocyclic alkene. thieme-connect.comresearchgate.net Subsequent reduction of this newly formed double bond yields the saturated carbon backbone of the this compound macrocycle. researchgate.net The efficiency of RCM has been shown to be superior to other cyclization methods, such as the McMurry coupling, in terms of yield and reaction conditions. nih.gov The development of "second generation" ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands has been particularly crucial, as these catalysts have demonstrated high efficiency in challenging macrocyclizations where standard catalysts failed to produce the desired product. acs.orgnih.gov

Table 1: Application of RCM in this compound Synthesis

Precursor TypeCatalyst UsedKey Bond FormedReference
Linear dieneGrubbs II CatalystMacrocyclic C=C researchgate.net
Styrene derivative2nd Gen. Grubbs CatalystMacrocyclic C=C acs.orgnih.gov
Allylic-substituted benzeneRuthenium Carbene ComplexC13–C14 thieme-connect.com
Linear diene esterGrubbs II CatalystMacrocyclic C=C researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in assembling the linear precursors required for this compound synthesis. nih.govnih.gov These reactions allow for the efficient connection of the aromatic portion of this compound to the aliphatic side chain.

The Suzuki coupling , which couples an organoboron compound with an organohalide or triflate, has been used to link the aliphatic and aromatic fragments. rsc.orgrsc.org For instance, a chiral aliphatic building block containing a boronic acid or ester can be coupled with a functionalized aromatic triflate to create a key C-C bond, setting the stage for subsequent cyclization. thieme-connect.comresearchgate.net

Another widely used palladium-catalyzed method is the Stille coupling , which involves the reaction of an organostannane (organotin) compound with an organohalide. chemie-brunschwig.ch This reaction has been applied to couple an allyltin (B8295985) reagent with an aryl triflate, providing a direct route to the carbon skeleton needed for the subsequent RCM reaction. researchgate.netnih.gov The Heck reaction , which forms a C-C bond between an alkene and an aryl halide or triflate, has also been employed to prepare RCM substrates by reacting aryl triflates with ethene. nih.govchemie-brunschwig.ch

The Wittig reaction is a fundamental method for alkene synthesis from aldehydes or ketones and a phosphorus ylide (Wittig reagent). pressbooks.publibretexts.org Its significance in the synthesis of this compound lies in its ability to construct specific carbon-carbon double bonds with high regioselectivity, which are often precursors to key functional groups or are part of the aliphatic chain. researchgate.net

In a synthesis of (3R, 4S)-4-hydroxythis compound, the Wittig reaction was a central step in preparing the necessary aliphatic fragment before its coupling to the aromatic core. doi.org This olefination reaction allows for the controlled extension of carbon chains and the introduction of double bonds that can be further manipulated or are required for subsequent reactions like RCM. researchgate.netscribd.com The predictability of the Wittig reaction makes it an attractive strategy for building complex molecular architectures from simpler starting materials. researchgate.net

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound and its derivatives. The Sharpless asymmetric epoxidation provides a reliable and highly predictable method for converting allylic alcohols into chiral epoxides with excellent enantioselectivity. ua.es This reaction is pivotal for installing the stereogenic centers found in the aliphatic portion of the molecule.

This methodology has been a key step in the total synthesis of hydroxylated this compound analogues such as (3R, 4S)-4-hydroxythis compound and (3R,5S)-5-hydroxy-de-O-methylthis compound. researchgate.netresearchgate.netdoi.org The resulting chiral epoxide serves as a versatile intermediate, which can be opened regioselectively by various nucleophiles to introduce other functional groups and establish adjacent stereocenters. The use of Sharpless epoxidation early in a synthetic sequence allows for the establishment of the desired absolute stereochemistry, which is then carried through to the final natural product.

The formation of the ester linkage within the macrocycle (macrolactonization) is the final and often most challenging step in constructing macrolides like this compound. The Yamaguchi esterification is a powerful method for forming esters, and particularly macrolactones, under mild conditions. santiago-lab.comwikipedia.org

The protocol involves the reaction of a hydroxy-carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) to form a mixed anhydride. wikipedia.org This highly reactive intermediate then undergoes intramolecular cyclization upon the addition of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acylation catalyst. santiago-lab.comfrontiersin.org This method is renowned for its effectiveness in promoting high-yield cyclization, even for sterically hindered substrates or in the formation of medium to large rings where competing intermolecular reactions can be a significant problem. sci-hub.se Several total syntheses of this compound and its derivatives have successfully employed the Yamaguchi protocol as the key macrolactonization step. researchgate.net

Table 2: Comparison of Key Synthetic Methodologies

MethodologyPurpose in this compound SynthesisKey Reagents/CatalystsReference
Ring-Closing MetathesisMacrocycle formationGrubbs or other Ru-based catalysts acs.orgresearchgate.netnih.gov
Suzuki CouplingC-C bond formation (Aromatic-Aliphatic)Pd catalyst, Organoboron compound thieme-connect.comresearchgate.net
Wittig ReactionAlkene synthesis for chain extensionPhosphorus ylide, Aldehyde/Ketone researchgate.netdoi.org
Sharpless EpoxidationAsymmetric synthesis of chiral epoxidesTi(O-i-Pr)₄, Diethyl tartrate researchgate.netresearchgate.net
Yamaguchi EsterificationMacrolactonization (ester bond formation)2,4,6-trichlorobenzoyl chloride, DMAP researchgate.netfrontiersin.orgsci-hub.se

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and develop new compounds with potentially improved or novel biological activities. rsc.orgmdpi.com By systematically modifying the structure of the parent molecule, researchers can probe the importance of specific functional groups and stereochemical configurations for its biological function. ua.es

Synthetic efforts have produced a variety of analogues, including the naturally occurring de-O-methyl congener and several hydroxylated derivatives, such as (3R, 4S)-4-hydroxythis compound and (3R,5S)-5-hydroxy-de-O-methylthis compound. researchgate.netresearchgate.netthieme-connect.com The synthesis of these analogues often employs the same powerful reactions used for the parent compound, such as RCM and Yamaguchi macrolactonization, but with modified building blocks to incorporate the desired structural changes. researchgate.net For instance, stereodivergent synthesis strategies, using methods like Sharpless asymmetric epoxidation with different chiral catalysts, have been used to generate different stereoisomers of key intermediates, leading to a diverse range of final analogues. ua.es This approach allows for a thorough investigation of how stereochemistry impacts biological activity. The development of modular synthetic platforms enables the rapid generation of diverse libraries of analogues for biological screening. nih.gov

V. Biological Activities and Molecular Mechanisms

Anti-Cancer and Cytotoxic Activities

Lasiodiplodin and its analogues have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anti-cancer properties are attributed to several mechanisms, including the induction of programmed cell death (apoptosis) and the modulation of genes and proteins critical for cancer cell survival and proliferation.

Research has shown that this compound and its derivatives possess cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, a derivative, de-O-methylthis compound, has been reported to be cytotoxic to KB (human oral cancer), BC1 (human breast cancer), and NCI-H187 (human small cell lung cancer) cell lines, with IC₅₀ values of 12.67, 9.65, and 11.07 μg/mL, respectively. nih.gov Another derivative, (3R),(5S)-5-hydroxy-de-O-methylthis compound, exhibited cytotoxicity against the cholangiocarcinoma cell lines KKU-M139, KKU-M156, and KKU-M213, with IC₅₀ values ranging from 14 to 19 μg/mL. nih.govresearchgate.netresearchgate.net

Furthermore, desmethyl-lasiodiplodin has been shown to suppress the growth of the human breast adenocarcinoma cell line, MCF-7. researchgate.netnih.gov The cytotoxic activities of twelve different this compound derivatives were also evaluated against a panel of human cancer cell lines including THP1 (human acute monocytic leukemia), MDA-MB-435 (human melanoma), A549 (human lung carcinoma), and HepG2 (human liver cancer), with some derivatives displaying moderate cytotoxic effects. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Human Cancer Cell Lines
CompoundCancer Cell LineIC₅₀ (μg/mL)Reference
de-O-methylthis compoundKB12.67 nih.gov
BC19.65
NCI-H18711.07
(3R),(5S)-5-hydroxy-de-O-methylthis compoundKKU-M13914-19 nih.govresearchgate.netresearchgate.net
KKU-M156
KKU-M213
Desmethyl-lasiodiplodinMCF-7Seven-fold lower than against normal cells researchgate.netnih.gov

A key mechanism underlying the anti-cancer effects of this compound and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. patsnap.commedchemexpress.com Studies have demonstrated that the cytotoxic effect of desmethyl-lasiodiplodin on MCF-7 breast cancer cells is accompanied by the hallmarks of apoptosis. researchgate.netnih.gov This process of controlled cell death is a crucial target in cancer therapy as it eliminates malignant cells without inducing an inflammatory response.

The induction of apoptosis by this compound derivatives is linked to their ability to modulate the expression of critical apoptotic genes. In MCF-7 cells treated with desmethyl-lasiodiplodin, researchers observed an increased expression of several key pro-apoptotic genes. researchgate.netnih.gov Specifically, the expression levels of caspase 3, a primary executioner caspase in the apoptotic cascade, were elevated. researchgate.netnih.gov Additionally, the expression of the tumor suppressor gene p53 and the proto-oncogene c-myc were also found to be increased, indicating a multi-faceted impact on the cellular machinery that governs cell death. researchgate.netnih.gov

Beyond directly influencing apoptotic genes, this compound derivatives can also regulate cytokines involved in cell survival and metastasis. It has been shown that desmethyl-lasiodiplodin treatment leads to the inhibition of Monocyte Chemotactic Protein-3 (MCP-3), also known as CCL7. researchgate.netnih.govnih.gov MCP-3 is a chemokine that can promote the chemotaxis of immune cells and is implicated in cell survival and metastasis. researchgate.net The downregulation of this cytokine by desmethyl-lasiodiplodin suggests an additional mechanism by which it exerts its anti-cancer effects, potentially by disrupting the tumor microenvironment and hindering metastatic processes. researchgate.netnih.gov

An important aspect of a potential anti-cancer agent is its selectivity for cancer cells over normal, healthy cells. Studies on desmethyl-lasiodiplodin have revealed a favorable differential cytotoxicity profile. The inhibitory concentration (IC₅₀) of desmethyl-lasiodiplodin against MCF-7 breast cancer cells was found to be seven times lower than its IC₅₀ against non-cancerous WRL68 hepatocytes. researchgate.netnih.gov This indicates that desmethyl-lasiodiplodin has a significantly more potent cytotoxic effect on cancer cells while having a minimal impact on normal liver cells, suggesting a degree of cancer cell specificity. researchgate.netnih.gov In other studies, cytotoxicity tests on mammalian cell lines such as Vero and 3T3 have also been used to assess the general toxicity of compounds isolated from Lasiodiplodia theobromae. mdpi.com

Antimicrobial Activities

In addition to its anti-cancer properties, this compound and its derivatives have demonstrated notable antimicrobial activities against a range of pathogenic bacteria and fungi.

This compound itself has been shown to possess antibacterial activity. It exhibited inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 64 and 128 μg/mL, respectively. It also showed moderate activity against Escherichia coli with an MIC ranging from 62.5 to 125 μg/mL. dicames.online

The derivative de-O-methylthis compound displayed potent inhibitory activity against Staphylococcus aureus with an MIC of 6.25 μg/mL. nih.gov It also showed some activity against Bacillus subtilis, Salmonella enteritidis, Candida albicans, and Fusarium oxysporum f. sp. cubense, although to a lesser extent. nih.gov

In terms of antifungal activity, this compound has been shown to be effective against six phytopathogenic fungi, with IC₅₀ values ranging from 15.50 to 52.30 μg/mL. researchgate.netnih.gov The highest antifungal activities were observed against Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae, with IC₅₀ values of 15.50, 15.90, and 17.55 μg/mL, respectively. researchgate.netnih.gov

Table 2: Antimicrobial Activity of this compound and Its Derivatives
CompoundMicroorganismActivity (MIC/IC₅₀ in μg/mL)Reference
This compoundStaphylococcus aureus64 (MIC)
Methicillin-resistant S. aureus (MRSA)128 (MIC)
Escherichia coli62.5-125 (MIC) dicames.online
de-O-methylthis compoundStaphylococcus aureus6.25 (MIC) nih.gov
This compoundExserohilum turcicum15.50 (IC₅₀) researchgate.netnih.gov
Colletotrichum capsici15.90 (IC₅₀)
Pestalotiopsis theae17.55 (IC₅₀)

Antibacterial Effects

This compound and its derivatives have shown inhibitory activity against several bacterial species. De-O-methylthis compound, a derivative of this compound, has been reported to inhibit the growth of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. mdpi.com It also showed lesser activity against Bacillus subtilis. mdpi.com this compound itself was found to be effective against S. aureus and B. subtilis with MIC values ranging from 25 to 100 µg/mL. mdpi.com Furthermore, 5-hydroxy-de-O-methylthis compound was shown to be effective against S. aureus at a concentration of 100 µg/mL. mdpi.com

Research has also explored the efficacy of related compounds against clinically significant resistant strains. Bromophycolides P and Q, which are also macrolides, demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with IC₅₀ values of 1.4 and 1.8 µM, respectively. mdpi.com They were also active against vancomycin-resistant Enterococcus faecium (VRE), with IC₅₀ values of 13 and 5.8 µM, respectively. mdpi.com Another macrolide, neurymenolide A, showed activity against MRSA and VRE with IC₅₀ values of 2.1 μM and 4.5 μM, respectively. mdpi.com

CompoundBacterial StrainActivity (MIC/IC₅₀)
De-O-methylthis compoundStaphylococcus aureus6.25 µg/mL (MIC)
This compoundStaphylococcus aureus25–100 µg/mL (MIC)
This compoundBacillus subtilis25–100 µg/mL (MIC)
5-hydroxy-de-O-methylthis compoundStaphylococcus aureus100 µg/mL
Bromophycolide PMethicillin-Resistant S. aureus (MRSA)1.4 µM (IC₅₀)
Bromophycolide PVancomycin-Resistant Enterococcus faecium (VRE)13 µM (IC₅₀)
Bromophycolide QMethicillin-Resistant S. aureus (MRSA)1.8 µM (IC₅₀)
Bromophycolide QVancomycin-Resistant Enterococcus faecium (VRE)5.8 µM (IC₅₀)
Neurymenolide AMethicillin-Resistant S. aureus (MRSA)2.1 µM (IC₅₀)
Neurymenolide AVancomycin-Resistant Enterococcus faecium (VRE)4.5 µM (IC₅₀)

Antifungal Effects against Phytopathogenic Fungi

This compound has demonstrated significant inhibitory activity against a range of phytopathogenic fungi. In one study, it was effective against six such fungi, with IC₅₀ values ranging from 15.50 to 52.30 μg/mL. researchgate.netnih.gov The most potent antifungal activities were observed against Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae, with IC₅₀ values of 15.50, 15.90, and 17.55 μg/mL, respectively. researchgate.netnih.gov

Fungal SpeciesIC₅₀ Value (μg/mL)
Exserohilum turcicum15.50
Colletotrichum capsici15.90
Pestalotiopsis theae17.55

Mechanistic Insights into Antifungal Action

The antifungal mechanism of this compound against E. turcicum involves the alteration of its colony morphology and the disruption of its cell membrane integrity. researchgate.netnih.gov This disruption of the cell membrane is a key aspect of its antifungal action, leading to the inhibition of fungal growth. researchgate.netnih.govmdpi.com Studies on other antifungal compounds have shown that damage to the mycelial cell membrane can lead to the leakage of intracellular contents like nucleic acids and proteins, ultimately inhibiting fungal reproduction. mdpi.com This alteration of membrane permeability and integrity is a common mechanism of action for many antifungal agents. frontiersin.org

Anti-Trypanosomal Activity

This compound and its derivatives have also been investigated for their activity against protozoan parasites. Desmethyl-lasiodiplodin has exhibited good activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with a minimum inhibitory concentration (MIC) of 22.5 µM. nih.govthieme-connect.com Another related compound, cladospirone B, also showed significant anti-trypanosomal activity with an MIC of 17.8 µM. nih.govthieme-connect.com

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins are key mediators of inflammation, and their synthesis is a major target for anti-inflammatory drugs. wikipedia.orgnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for prostaglandin synthesis. scielo.org.mxmdpi.com this compound has been shown to possess anti-inflammatory properties, which may be linked to the inhibition of prostaglandin biosynthesis.

Suppression of Nitric Oxide (NO) Production

This compound has demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-induced RAW264.7 cells, this compound showed moderate suppression of NO production. nih.gov Another compound, Lasiodiplactone A, also exhibited anti-inflammatory activity by inhibiting NO production in the same cell line with an IC₅₀ value of 23.5 µM. researchgate.net The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a key mechanism for the anti-inflammatory effects of many compounds. mdpi.com

CompoundCell LineEffectIC₅₀ Value
This compoundLPS-induced RAW264.7 cellsModerate suppression of NO productionNot specified
Lasiodiplactone ALPS-induced RAW264.7 cellsInhibition of NO production23.5 µM

Inhibition of TNF-α Production

This compound has demonstrated notable anti-inflammatory properties through its ability to modulate cytokine production. Specifically, research has shown its capacity to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was able to suppress the generation of TNF-α. wikipedia.orginformaticsjournals.co.in This inhibitory action is a critical aspect of its anti-inflammatory profile, as excessive TNF-α production is implicated in various inflammatory diseases.

When isolated from Smilax glabra, this compound showed a moderate suppressive effect on induced nitric oxide (NO) production and exhibited a dose-dependent inhibitory effect on LPS-induced TNF-α production in RAW264.7 cells. frontiersin.org Further studies on (R)-(+)-Lasiodiplodin isolated from the endophytic fungus Sordaria tamaensis also confirmed its ability to inhibit the production of NO, Interleukin-1β (IL-1β), and TNF-α without being cytotoxic to the macrophage cells. wikipedia.orginformaticsjournals.co.in This suggests that this compound's mechanism of action involves the downregulation of key inflammatory pathways at the cellular level.

Metabolic and Enzymatic Regulation

This compound exerts significant influence over fundamental metabolic and enzymatic processes, particularly those related to energy conversion and digestion. Its interactions have been extensively studied in the context of photosynthesis and have also been explored for their effects on metabolic enzymes.

Inhibition of ATP Synthesis

This compound is a recognized inhibitor of Adenosine Triphosphate (ATP) synthesis. This activity has been particularly well-documented in studies on photosynthesis. Research on freshly lysed spinach thylakoids revealed that this compound effectively inhibits photophosphorylation, the process of synthesizing ATP from ADP and inorganic phosphate (B84403) using light energy. researchgate.netresearchgate.net This inhibition disrupts the energy-producing capability of the photosynthetic apparatus. The compound acts as an inhibitor of both prostaglandin and ATP synthesis, with its 3-methoxy moiety playing a role in this activity. acs.org

Electron Transport Chain Inhibition (e.g., Hill Reaction Inhibition in Thylakoids)

A primary mechanism behind this compound's inhibition of ATP synthesis is its disruption of the photosynthetic electron transport chain. It has been identified as a Hill reaction inhibitor, meaning it blocks the flow of electrons from water to an artificial electron acceptor, a key process in the light-dependent reactions of photosynthesis. researchgate.netresearchgate.net This inhibition of electron flow from water to methylviologen was confirmed in spinach thylakoids. researchgate.netplos.org The interruption of the electron transport chain not only halts ATP synthesis but also the production of NADPH, another crucial molecule for carbon fixation. This inhibitory action was further corroborated by chlorophyll (B73375) a fluorescence induction kinetics studies. researchgate.netresearchgate.net

Identification of Specific Inhibition Targets (e.g., CF1, Water-Splitting Enzyme, P680-QA Electron Transfer Path, ATPase)

Detailed investigations into the molecular mechanisms of this compound have identified multiple specific targets within the photosynthetic machinery. Unlike many synthetic herbicides that have a single target, this compound interacts with and inhibits at least three distinct sites. researchgate.netresearchgate.netplos.org

CF1-ATPase: One of its primary targets is the CF1 portion of the ATP synthase enzyme complex. researchgate.netresearchgate.net By interacting with CF1, this compound directly hinders the enzyme's ability to catalyze the final step of ATP synthesis.

Water-Splitting Enzyme: The compound inhibits the oxygen-evolving complex (OEC), also known as the water-splitting enzyme, which is responsible for oxidizing water to supply electrons to Photosystem II (PSII). researchgate.netresearchgate.net

Table 1: Photosynthetic Inhibition Targets of this compound
Target ComplexSpecific Site of ActionObserved EffectReference
ATP SynthaseCF1 Subunit (ATPase)Inhibition of ATP synthesis researchgate.net, researchgate.net
Photosystem IIWater-Splitting Enzyme (OEC)Inhibition of electron flow from water researchgate.net, researchgate.net
Photosystem IIElectron transfer path between P680 and QABlockage of electron transport researchgate.net, researchgate.net, researchgate.net

Pancreatic Lipase (B570770) Inhibition

The inhibition of pancreatic lipase, a key enzyme for the digestion and absorption of dietary fats, is a significant therapeutic strategy for managing obesity. While the outline includes this activity for this compound, scientific studies consistently and specifically attribute potent pancreatic lipase inhibition to its demethylated precursor, de-O-methylthis compound (also known as 3-desmethyl-lasiodiplodin). researchgate.netresearchgate.netacs.org

Research distinguishes between the biological activities of the two related compounds, noting that this compound exhibits anti-leukemic activity, while de-O-methylthis compound is responsible for pancreatic lipase inhibition, with a reported IC₅₀ value of 4.5 μM. researchgate.netresearchgate.net This suggests that the presence of the methyl group on the resorcylic acid core of this compound is a key determinant of its biological function, and its absence in de-O-methylthis compound confers the ability to inhibit pancreatic lipase. acs.org

Antagonism of Mineralocorticoid Receptors

This compound has been identified as a non-steroidal antagonist of mineralocorticoid receptors. These receptors, when activated by aldosterone, play a crucial role in regulating sodium and potassium balance, thereby influencing blood pressure. wikipedia.org By blocking these receptors, mineralocorticoid receptor antagonists can counteract the effects of aldosterone, leading to increased sodium excretion and reduced fluid retention. wikipedia.org

The activity of this compound as a mineralocorticoid receptor inhibitor highlights its potential relevance in cardiovascular health. Interestingly, its precursor, 3-desmethyl-lasiodiplodin, is also recognized as a non-steroidal mineralocorticoid receptor antagonist. acs.org This shared activity suggests that the core resorcylic acid lactone structure is fundamental for this particular biological function.

Table 2: Summary of Biological and Enzymatic Activities
ActivityEffectKey FindingReference
TNF-α Production InhibitionAnti-inflammatorySuppresses TNF-α production in LPS-stimulated macrophages. wikipedia.org, informaticsjournals.co.in, frontiersin.org
ATP Synthesis InhibitionMetabolic RegulationInhibits photophosphorylation in thylakoids. researchgate.net, researchgate.net, acs.org
Electron Transport Chain InhibitionMetabolic RegulationActs as a Hill reaction inhibitor. researchgate.net, researchgate.net
Pancreatic Lipase InhibitionEnzymatic RegulationActivity primarily attributed to the precursor de-O-methylthis compound (IC₅₀ = 4.5 μM). researchgate.net, researchgate.net, acs.org
Mineralocorticoid Receptor AntagonismReceptor ModulationActs as a non-steroidal antagonist. acs.org,

Phytotoxicity and Plant-Fungus Interactions

The ability of fungi to adapt to and infect a wide range of hosts is frequently linked to their production of a diverse arsenal (B13267) of secondary metabolites. mdpi.comnih.govresearchgate.net In pathogenic interactions, these compounds often act as virulence factors, mediating the fungus's ability to colonize host tissue and cause disease symptoms. mdpi.comnih.gov For fungi in the family Botryosphaeriaceae, such as Lasiodiplodia theobromae, the production of toxic metabolites is considered to have a significant role in their virulence and pathogenesis. dergipark.org.tr L. theobromae is a notable plant pathogen, associated with over 500 different hosts, and its success may be related to its capacity to produce bioactive compounds, like this compound, that are directly involved in the host-fungus interaction. mdpi.comnih.gov

This compound is one of the key phytotoxic secondary metabolites produced by certain strains of L. theobromae. figshare.comresearchgate.net Its role as a virulence factor is highlighted by studies demonstrating its ability to cause necrotic lesions on plant tissues. The production of this compound is not universal among all L. theobromae isolates; it has been shown to be strain-specific. figshare.comresearchgate.netnih.gov This variation in metabolite profiles among strains may contribute to differences in their virulence and host specificity. For instance, in a study comparing a L. theobromae strain isolated from a coconut tree (CAA019) with one from a human patient (CBS339.90), only the plant-associated strain CAA019 produced this compound. figshare.comnih.gov

Research has demonstrated the direct phytotoxic effects of this compound through leaf puncture assays. These studies quantify the compound's ability to damage plant tissue, providing concrete evidence of its role in pathogenesis. The phytotoxicity can also be influenced by minor chemical modifications to the core structure, as seen with derivatives of related compounds. For example, while botryodiplodin (B1667472) showed no activity, its acetate (B1210297) derivative caused significant lesions. researchgate.net

Click to view table
Table 1: Phytotoxicity of this compound and Other Metabolites from L. theobromae on Tomato Leaves
CompoundProducer Strain(s)Phytotoxic Effect (Lesion Diameter in mm)Reference
This compoundCAA019Phytotoxic, lesion size not specified in one study, but confirmed as one of four phytotoxic metabolites. researchgate.net
3-Indolecarboxylic acidCAA019, CBS339.902.3 mm mdpi.com
(3R,4S)-4-acetyl-3-methyl-dihydro-furan-2-oneCAA019, CBS339.905.0 mm researchgate.net
Botryodiplodin acetate derivativeNot specified8.7 mm researchgate.net

The production of these virulence factors is also influenced by environmental conditions such as temperature. figshare.comnih.gov The secretome of the plant-pathogenic strain CAA019 showed higher phytotoxicity when grown at 25°C compared to 37°C, a temperature at which phytotoxicity decreased for both strains studied. figshare.comnih.gov This temperature-dependent regulation of secondary metabolite production, including phytotoxins, is a potential factor in modulating the pathogenicity of L. theobromae and its adaptability to different environmental conditions and hosts. figshare.comnih.gov

From a genomic perspective, the high virulence of genera like Lasiodiplodia is correlated with an expansion of gene families involved in secondary metabolism. frontiersin.org This genetic underpinning supports the observation that a robust capacity for producing phytotoxins is a key trait for successful plant pathogens. The array of compounds, including this compound, jasmonic acid, and various furanones, equips the fungus to breach host defenses, induce cell death, and facilitate colonization. mdpi.comresearchgate.netfupress.net Therefore, this compound serves as a critical chemical tool that contributes significantly to the virulence and broad host adaptability of its producer organisms. mdpi.comnih.gov

Vi. Structure Activity Relationships Sar of Lasiodiplodin and Analogues

Correlation Between Chemical Modifications and Biological Potency

Chemical alterations at various positions on the lasiodiplodin scaffold have been shown to directly influence biological potency. Key modifications include demethylation of the phenolic ether, hydroxylation or oxidation of the macrolactone ring, and acetylation of hydroxyl groups.

The presence or absence of the methyl group on the phenolic oxygen of the resorcylic acid moiety is a significant determinant of activity. The natural analogue de-O-methylthis compound, for instance, is recognized as an inhibitor of pancreatic lipase (B570770) with an IC₅₀ value of 4.5 μM and as an antagonist of mineralocorticoid receptors. researchgate.net This suggests that a free hydroxyl group at this position can be critical for certain enzyme-inhibiting activities.

Modifications on the 12-membered macrocyclic ring are also pivotal. Studies on a series of hydroxylated analogues revealed distinct activities. mdpi.com For example, in potato microtuber induction tests, (3R,4S)-4-hydroxy-lasiodiplodin was found to be the most active among several related compounds. mdpi.com The position of the hydroxyl group is therefore critical. Further oxidation of these hydroxyl groups to ketones, creating derivatives like (3R)-5-oxo-lasiodiplodin and (3R)-6-oxo-de-O-methyl-lasiodiplodin, represents another class of analogues with modulated bioactivities. mdpi.com

For mineralocorticoid receptor (MR) antagonist activity, acetylation of the phenolic hydroxyl groups and the size of the macrolactone ring have been demonstrated to be very important. researchgate.net Certain synthetic acetylated analogues exhibited potent antagonistic activity against MR with IC₅₀ values ranging from 0.58 to 1.11 μM. researchgate.net The cytotoxicity of these compounds also varies significantly with structural changes. For example, (3R),(5S)-5-hydroxy-de-O-methylthis compound showed cytotoxicity against cholangiocarcinoma cell lines, whereas de-O-methylthis compound was active against KB, BC1, and NCI-H187 cancer cell lines. researchgate.net

Compound ModificationBiological Target/AssayObserved Effect/PotencyReference
Removal of O-methyl group (de-O-methylthis compound)Pancreatic Lipase InhibitionIC₅₀ = 4.5 μM researchgate.net
Removal of O-methyl group (de-O-methylthis compound)Cytotoxicity (KB, BC1, NCI-H187 cell lines)IC₅₀ = 9.65 - 12.67 μg/mL researchgate.net
Hydroxylation at C-4 ((3R,4S)-4-hydroxy-lasiodiplodin)Potato Microtuber InductionMost active in series (10⁻³–10⁻⁴ M) mdpi.com
Hydroxylation at C-5 ((3R),(5S)-5-hydroxy-de-O-methylthis compound)Cytotoxicity (Cholangiocarcinoma cell lines)IC₅₀ = 14-19 μg/mL researchgate.net
Acetylation of phenolic hydroxylsMineralocorticoid Receptor (MR) AntagonismPotent activity (IC₅₀ = 0.58 - 1.11 μM for some analogues) researchgate.net

Comparative Analysis of Activities Across Natural and Synthetic Analogues

A diverse array of this compound analogues has been isolated from natural sources, primarily fungi such as Lasiodiplodia theobromae and Sarocladium kiliense. mdpi.comuvic.ca These natural products exhibit a range of structural modifications, including different stereochemistry and hydroxylations at positions C-4, C-5, and C-6 of the lactone ring. mdpi.com

Natural analogues often display a spectrum of biological activities. This compound itself shows antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Its hydroxylated derivatives, such as (3R,5S)-5-hydroxy-lasiodiplodin and the novel (3S),(6R)-6-hydroxythis compound, have also been identified. uvic.ca The de-O-methylated series, including de-O-methylthis compound and its hydroxylated or oxidized forms like 6-oxo-de-O-methylthis compound, are also common natural products with documented cytotoxic effects. researchgate.net

Synthetic chemistry has enabled the creation of analogues that are not found in nature, allowing for a more systematic exploration of SAR. While extensive data on synthetic this compound analogues is emerging, principles from related resorcylic acid lactones can provide insight. For example, the total synthesis of this compound has been achieved through methods like ring-closing metathesis. researchgate.net Studies on synthetic analogues have confirmed that specific structural features are crucial for certain activities. The finding that acetylation of the phenolic hydroxyl groups significantly enhances mineralocorticoid receptor antagonist activity is a key insight derived from evaluating synthetic or semi-synthetic derivatives. researchgate.net This highlights how synthetic modifications can be used to optimize a natural product's activity towards a specific molecular target.

Compound NameSourceReported Biological ActivityReference
This compoundNaturalAntibacterial (S. aureus, MRSA) mdpi.com
de-O-methylthis compoundNaturalCytotoxic (KB, BC1, NCI-H187); Pancreatic lipase inhibitor researchgate.netresearchgate.net
(3R,4S)-4-hydroxy-lasiodiplodinNaturalPotato microtuber induction mdpi.com
(3R,5S)-5-hydroxy-lasiodiplodinNatural- uvic.ca
(3S),(6R)-6-hydroxythis compoundNatural- uvic.ca
(3R),(5S)-5-hydroxy-de-O-methylthis compoundNaturalCytotoxic (Cholangiocarcinoma) researchgate.net
6-oxo-de-O-methylthis compoundNatural- researchgate.net
Acetylated AnaloguesSyntheticMineralocorticoid Receptor Antagonism researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. univie.ac.at Analysis of the SAR data for this compound and its analogues allows for the identification of several key pharmacophoric elements that are crucial for their biological activities.

The primary pharmacophoric features of this compound can be summarized as follows:

The Resorcylic Acid Moiety: This aromatic head group is fundamental. The two phenolic hydroxyl groups can act as crucial hydrogen bond donors and acceptors, while the aromatic ring itself can participate in π-stacking interactions with target proteins.

The Ester Carbonyl Group: The carbonyl oxygen within the lactone ring is a strong hydrogen bond acceptor, representing a key interaction point with biological targets.

Oxygenated Functional Groups on the Macrolide Ring: The presence, position, and stereochemistry of hydroxyl or ketone groups on the lactone ring (e.g., at C-4, C-5, or C-6) are major modulators of potency and selectivity. mdpi.com These groups can participate in specific hydrogen bonding interactions.

The Phenolic O-Methyl Group: This group modulates the electronic properties and hydrogen-bonding capability of the adjacent hydroxyl group. Its removal to form de-O-methylthis compound can unmask a free hydroxyl group, which can be essential for interaction with certain targets like pancreatic lipase. researchgate.net

Stereochemistry: The natural (R) configuration at the C-3 chiral center is a recurring feature, suggesting that stereospecificity is important for biological recognition and activity. core.ac.uk

Together, these elements form the pharmacophore of the this compound class of macrolides, providing a framework for the design of new analogues with potentially enhanced or more selective biological activities.

Vii. Advanced Research Methodologies in Lasiodiplodin Studies

Advanced Spectroscopic Techniques for Structure and Stereochemistry Elucidation

The precise chemical structure and stereochemistry of lasiodiplodin and its analogues have been determined through the application of several advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR and various 2D NMR techniques are fundamental in piecing together the carbon framework and proton environments of the molecule. nih.govresearcher.life The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) has been particularly powerful in establishing the direct carbon-carbon connectivity within the this compound skeleton, confirming its octaketide origin. nih.govresearcher.liferesearchgate.net This is crucial for solving structures rich in quaternary carbons and with a low hydrogen content. ljmu.ac.uk While highly informative, the INADEQUATE experiment is known for its low sensitivity at natural ¹³C abundance, often requiring concentrated samples or isotopic enrichment. ljmu.ac.ukhuji.ac.illibretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique is routinely used to determine the exact molecular formula of this compound and its derivatives by providing high-accuracy mass measurements. For instance, the molecular formula of this compound was established as C₁₇H₂₄O₄ based on its (+)-HRESIMS data. researchgate.netacmec.com.cnarctomsci.com

Single-Crystal X-ray Diffraction : This is a definitive method for determining the three-dimensional atomic arrangement of a molecule. carleton.educeitec.cz For this compound analogues, single-crystal X-ray diffraction analysis has provided unambiguous proof of their structure and relative stereochemistry. nih.govescholarship.orgwilddata.cn The introduction of heavy atoms, such as in bromobenzoyl derivatives, can facilitate the growth of high-quality crystals suitable for diffraction studies. rsc.org

Modified Mosher's Method : This chemical derivatization technique, followed by ¹H NMR analysis, is a reliable approach for determining the absolute configuration of chiral centers, particularly secondary alcohols. rsc.orgumn.edumdpi.com It has been successfully applied to establish the absolute stereochemistry of hydroxylated this compound derivatives. nih.govresearchgate.net

TechniqueInformation ObtainedExample Application for this compound
¹³C-NMRCarbon skeleton frameworkDetermination of the octaketide origin of this compound and its hydroxylated derivative. nih.govresearcher.life
2D NMR (COSY, HETCOR)¹H-¹H and ¹H-¹³C correlationsAssignment of proton and carbon signals in the this compound structure. ljmu.ac.uk
INADEQUATEDirect ¹³C-¹³C connectivityUnambiguous tracing of the carbon backbone. nih.govresearcher.liferesearchgate.net
HRESIMSHigh-accuracy molecular weight and formulaEstablished the molecular formula as C₁₇H₂₄O₄. researchgate.net
Single-Crystal X-ray Diffraction3D molecular structure and absolute configurationConfirmed the structure of new this compound analogues. nih.gov
Modified Mosher's MethodAbsolute configuration of chiral alcoholsDetermined the stereochemistry at hydroxylated positions in derivatives. nih.govresearchgate.net

Mass Spectrometry-Based Metabolomics and Molecular Networking for Bioactive Metabolite Profiling

Metabolomics approaches, heavily reliant on mass spectrometry, have revolutionized the discovery and characterization of bioactive compounds like this compound from complex natural sources. researchgate.netrsc.orgnih.gov

LC-MS-based Metabolomics : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) allows for the comprehensive profiling of secondary metabolites in fungal or plant extracts. researchgate.netthieme-connect.comnih.gov By comparing the metabolic profiles of active and inactive fractions from a biological assay, researchers can quickly pinpoint potential bioactive compounds. Multivariate data analysis techniques, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to discern the metabolites that correlate most strongly with the observed biological activity. thieme-connect.comnih.gov This metabolomics-guided approach led to the successful isolation of anti-trypanosomal compounds, including desmethyl-lasiodiplodin, from the endophytic fungus Lasiodiplodia theobromae. thieme-connect.comnih.gov

Molecular Networking : The Global Natural Product Social Molecular Networking (GNPS) platform utilizes MS/MS data to organize metabolites into families based on their fragmentation patterns. researchgate.netrsc.orgnih.gov This allows for the visualization of chemical diversity and the tentative identification of known compounds by matching against spectral libraries, as well as the discovery of new, related analogues. researchgate.net This method has been applied to annotate dozens of secondary metabolites, including this compound, from medicinal plant extracts. researchgate.netnih.gov

Biological Assay Methodologies

A variety of biological assays are employed to screen for and characterize the bioactivities of this compound and its derivatives.

MTT Assay for Cytotoxicity : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines and other cell types. researchgate.netnih.govsenzagen.com For example, desmethyl-lasiodiplodin was found to suppress the growth of the human breast adenocarcinoma cell line MCF-7, with its cytotoxicity determined using the MTT assay. researchgate.netnih.gov The assay quantifies the metabolic activity of living cells, providing an IC₅₀ value (the concentration at which 50% of cell growth is inhibited). researchgate.netsenzagen.com

Fluorescence Induction Kinetics : This technique is used to study the effects of compounds on the photosynthetic electron transport chain. frontiersin.org The inhibition of the electron transport chain in thylakoids by this compound was confirmed using fluorescence induction kinetics studies. acs.orgnih.gov this compound was identified as a Hill reaction inhibitor, blocking electron flow and ATP synthesis in spinach thylakoids. acs.orgnih.govscispace.comscirp.org

Cell-based Assays : Beyond general cytotoxicity, specific cell-based assays are used to investigate the mechanisms of action. For instance, studies on desmethyl-lasiodiplodin in MCF-7 cells involved analyzing the expression of apoptotic genes (like caspase 3, c-myc, and p53) and the inhibition of specific proteins like monocyte chemotactic protein (MCP)-3 to understand its apoptosis-inducing effects. researchgate.netnih.gov Other assays measure anti-trypanosomal activity, where fluorescence is used to determine the viability of Trypanosoma brucei brucei after exposure to the compound. thieme-connect.comnih.gov

Assay MethodologyPurposeFinding for this compound/Derivatives
MTT AssayMeasures cell viability and cytotoxicityDesmethyl-lasiodiplodin showed selective cytotoxicity against MCF-7 breast cancer cells. researchgate.netnih.gov
Fluorescence Induction KineticsStudies effects on photosynthetic electron transportThis compound inhibits the Hill reaction and electron flow in photosystem II. acs.orgnih.gov
Cell-based Apoptosis AssaysInvestigates mechanism of cell deathDesmethyl-lasiodiplodin induces apoptosis by upregulating apoptotic genes in MCF-7 cells. researchgate.netnih.gov
Anti-trypanosomal AssayScreens for activity against parasitesDesmethyl-lasiodiplodin exhibited good activity against Trypanosoma brucei brucei. thieme-connect.comnih.gov

Stable Isotope Labeling and Tracer Studies in Biosynthesis

The biosynthetic pathway of this compound has been mapped out using stable isotope labeling studies. By feeding the producing organism, Lasiodiplodia theobromae, with labeled precursors and analyzing their incorporation into the final molecule, researchers can trace the metabolic route.

¹³C-labeled Acetates : Administration of ¹³C-labeled acetates to L. theobromae cultures, followed by ¹³C-NMR analysis of the isolated this compound, demonstrated its origin from an octaketide pathway. nih.gov The specific labeling patterns observed in the ¹³C-NMR and INADEQUATE spectra confirmed the polyketide nature of its biosynthesis. nih.govresearchgate.net

²H-labeled Precursors : To further refine the biosynthetic steps, deuterium (B1214612) (²H)-labeled hypothetical intermediates have been synthesized and administered. nih.gov Studies with ²H-labeled 9-hydroxydecanoic acid and its thioester derivative showed their incorporation into this compound, confirming their role as intermediates in a pathway similar to that of other resorcylic acid lactones. nih.gov Furthermore, feeding experiments with [O-methyl-²H₃]-lasiodiplodin demonstrated that it is a direct precursor to (5S)-5-hydroxythis compound, indicating that the hydroxylation step occurs after the formation of the macrolactone ring. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) for Screening, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of natural products like this compound. carlroth.com It is used across the entire research workflow, from initial screening of extracts to the final purification and quantification of the isolated compound.

Screening and Quantification : HPLC, often coupled with a UV or photodiode array (PDA) detector, is used to rapidly screen fungal or plant extracts for the presence of this compound and its derivatives. thieme-connect.com By comparing retention times and UV spectra with those of a pure reference standard, the compound can be identified and quantified. carlroth.com

Purity Assessment : HPLC is the gold standard for assessing the purity of isolated compounds. thieme-connect.comcarlroth.com A pure compound should ideally appear as a single, sharp, and symmetrical peak. PDA detectors can further assess peak purity by comparing spectra across the peak; inconsistencies can indicate the presence of co-eluting impurities. sepscience.com Purity of greater than 95% is often required for biological testing and is determined by HPLC analysis. thieme-connect.com

Preparative HPLC : For final purification, semi-preparative or preparative HPLC is used to isolate this compound from complex mixtures or to separate closely related analogues, yielding the high-purity material necessary for structural elucidation and biological assays. core.ac.uk

Viii. Future Research Directions and Therapeutic Potential

Further Elucidation of Unrevealed Biosynthetic Mechanisms

The biosynthesis of lasiodiplodin and its (5S)-5-hydroxylated derivative has been confirmed to originate from an octaketide pathway through studies involving 13C-labeled acetates. researchgate.net These investigations demonstrated that the assembly of the this compound backbone involves two collaborating iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS). acs.org The hrPKS is responsible for producing a pentaketide (B10854585) precursor, which is then further processed by the nrPKS to form the characteristic 12-membered resorcylic acid lactone structure. acs.orgresearchgate.net

Key steps in the proposed biosynthetic pathway include:

Condensation of five acetate (B1210297) units by the hrPKS to form a highly reduced pentaketide acyl intermediate. researchgate.net

Transfer of this intermediate to the nrPKS, which catalyzes three subsequent malonyl-CoA condensations. researchgate.net

An aldol (B89426) condensation to create the resorcylyl intermediate. researchgate.net

Macrolactonization by the nrPKS to construct the 12-membered lactone ring. researchgate.net

A final O-methylation step, considered a post-PKS reaction, to yield this compound. researchgate.net

Despite this progress, several aspects of this compound biosynthesis remain to be fully understood. For instance, while the core polyketide assembly is outlined, the precise enzymatic control and the potential for non-enzymatic reactions in the formation of certain analogues warrant further investigation. mdpi.com Heterologous expression of the this compound biosynthetic gene cluster in hosts like Saccharomyces cerevisiae has been successful in producing desmethyl-lasiodiplodin and has provided valuable insights. acs.orgresearchgate.net This approach also revealed in vivo "stuttering" of the PKS enzymes, leading to the generation of minor congeners. acs.org Future research could focus on characterizing the individual enzymes within the biosynthetic cluster in more detail, including the specific roles of tailoring enzymes like O-methyltransferases and the potential involvement of other uncharacterized proteins. researchgate.net A deeper understanding of these mechanisms could enable the engineered biosynthesis of novel and more potent this compound analogues.

Discovery and Characterization of Novel this compound Analogues and Derivatives

The natural world continues to be a rich source of novel chemical structures, and the search for new this compound analogues from various endophytic fungi is an active area of research. researchgate.net Endophytic fungi, which reside within the tissues of living plants, are known to produce a diverse array of secondary metabolites, some of which may possess unique biological activities. researchgate.net For example, de-O-methylthis compound, a naturally occurring analogue, has demonstrated notable antibacterial activity. mdpi.com

In addition to isolating new natural analogues, synthetic chemistry offers a powerful avenue for creating novel this compound derivatives. The modification of the this compound scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. japsonline.commdpi.com For instance, the synthesis of novel berberine (B55584) derivatives fused with a sultone ring has yielded compounds with significant inhibitory activity against the DNA-repair enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target for anticancer therapy. mdpi.com Similarly, the creation of new 1,6-dihydropyrimidine derivatives has resulted in compounds with significant antibacterial and antifungal properties. japsonline.com The exploration of structure-activity relationships (SAR) through the synthesis and biological evaluation of a variety of derivatives is crucial for optimizing the therapeutic potential of the this compound core structure. nih.gov

Development of this compound-Based Therapeutic Agents

The diverse bioactivities of this compound and its analogues make them attractive candidates for development as therapeutic agents across several disease areas.

Preclinical Development as Anti-Cancer Agents

Natural products have historically been a cornerstone of cancer drug discovery, with many approved anticancer agents originating from natural sources. nih.govrsc.org this compound and its derivatives have shown promise in preclinical studies as potential anti-cancer agents. vliz.be For example, desmethyl-lasiodiplodin has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells. researchgate.net This effect was associated with the upregulation of apoptotic genes such as caspase 3, c-myc, and p53, and the downregulation of monocyte chemotactic protein (MCP)-3, a cytokine involved in cell survival. researchgate.net Notably, desmethyl-lasiodiplodin exhibited a seven-fold lower inhibitory concentration (IC50) against MCF-7 cells compared to normal hepatocytes, suggesting a degree of cancer cell specificity. researchgate.net

The development of novel derivatives is a key strategy in advancing this compound-based compounds towards clinical application. nih.gov The process of modifying a parent lead compound through semisynthetic methods can generate new agents with enhanced efficacy and reduced side effects. nih.gov The preclinical development pipeline for anticancer agents involves rigorous evaluation of in vitro potency, effects on cultured cancer cells, and efficacy in animal models. nih.gov While nanomolar potency in vitro is often a desirable characteristic, it is not always predictive of in vivo efficacy. nih.gov Therefore, comprehensive preclinical assessment is essential to identify the most promising this compound-based candidates for further development.

Exploration as Novel Antimicrobial and Antifungal Compounds

The rise of drug-resistant bacteria and fungi presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. mdpi.com this compound and its analogues have demonstrated both antibacterial and antifungal activities. mdpi.commdpi.com this compound itself has shown inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Its analogue, de-O-methylthis compound, exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.25 µg/mL, and also showed activity against Bacillus subtilis, Salmonella enteritidis, Candida albicans, and Fusarium oxysporum. mdpi.com

In the realm of antifungal activity, this compound isolated from the endophytic fungus Lasiodiplodia pseudotheobromae was effective against several phytopathogenic fungi. nih.govresearchgate.net The mechanism of its antifungal action against Exserohilum turcicum was found to involve altering the colony morphology and disrupting the integrity of the cell membrane. nih.govresearchgate.net The search for novel antimicrobial compounds often involves screening natural products from diverse sources, including endophytic fungi, and then optimizing their activity through synthetic modifications. japsonline.comxiahepublishing.com The unique structure of this compound makes it a valuable scaffold for the development of new antimicrobial and antifungal drugs.

Potential in Anti-Inflammatory Therapies

Inflammation is a key pathological process in a wide range of diseases, including infectious diseases and chronic conditions. researchgate.netnih.gov (R)-(+)-Lasiodiplodin, isolated from the endophytic fungus Sordaria tamaensis, has been shown to possess potent anti-inflammatory activity both in vitro and in vivo. dntb.gov.uanih.govoup.com This dual antimycobacterial and anti-inflammatory activity suggests its potential as a therapeutic agent for severe pulmonary tuberculosis, where inflammation contributes significantly to the pathology. researchgate.netnih.gov

The development of drugs that can modulate inflammatory pathways is a major focus of modern medicine. nih.gov Natural products are a rich source of compounds with anti-inflammatory properties. researchgate.net For instance, isofraxidin, a coumarin (B35378) compound, is known to regulate signaling pathways involved in inflammation. xiahepublishing.com The ability of this compound to inhibit prostaglandin (B15479496) biosynthesis is another indicator of its anti-inflammatory potential. acs.orgmdpi.com Further research into the specific molecular targets of this compound within inflammatory cascades could lead to the development of novel anti-inflammatory therapies for a variety of conditions.

Therapeutic Applications in Cardiovascular Disorders

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, and there is a continuous need for new and improved therapies. nih.govscienceopen.com The inhibition of human blood coagulation factor XIIIa by this compound suggests a potential application in thrombotic disorders. acs.orgresearchgate.net Furthermore, some derivatives of natural products have been investigated for their effects on cardiovascular health. mdpi.com

The management of CVD often involves lifestyle modifications and pharmacological interventions targeting risk factors such as high blood pressure and abnormal lipid profiles. nih.gov Coronary artery disease (CAD), characterized by the buildup of atherosclerotic plaque, is a major form of CVD. nih.gov While the direct effects of this compound on key cardiovascular pathologies like atherosclerosis have not been extensively studied, its diverse biological activities, including anti-inflammatory effects, suggest that it could have beneficial actions in the context of cardiovascular health. semanticscholar.org Further preclinical studies are warranted to explore the potential of this compound and its derivatives in the treatment and prevention of cardiovascular disorders.

Biotechnological Production and Sustainable Optimization Strategies

The production of this compound, a compound of significant pharmacological interest, has traditionally relied on its isolation from the endophytic fungus Lasiodiplodia theobromae. mdpi.com However, to meet potential demand and ensure a consistent and scalable supply, research has shifted towards biotechnological production methods. These approaches offer the potential for higher yields, improved purity, and more sustainable manufacturing processes compared to reliance on the natural host.

A significant breakthrough in this area has been the heterologous expression of the this compound biosynthetic gene cluster in a host organism. Researchers have successfully identified the genomic loci responsible for this compound biosynthesis in L. theobromae and expressed them in Saccharomyces cerevisiae (baker's yeast). researchgate.netnih.govacs.org This strategy involves the co-expression of a pair of collaborating iterative polyketide synthases (iPKSs) and an O-methyltransferase, which together reconstitute the production of this compound in the yeast host. researchgate.netnih.govacs.org This method provides a more controlled and accessible platform for producing this compound and its precursor, desmethyl-lasiodiplodin. researchgate.netnih.gov

Optimization of fermentation conditions is another critical aspect of enhancing this compound production. Studies have shown that the yield of secondary metabolites from Lasiodiplodia species is highly dependent on various culture parameters. For instance, research on Lasiodiplodia pseudotheobromae J-10 demonstrated a dramatic increase in this compound yield from 0.59 mg/L to 52.33 mg/L by optimizing culture conditions. researchgate.netnih.gov Key parameters that can be manipulated include the composition of the culture medium (e.g., carbon and nitrogen sources), pH, temperature, aeration, and inoculum size. researchgate.netkemdikbud.go.idadvancechemjournal.com For example, studies on L. theobromae have identified optimal temperatures and pH levels for growth, which are foundational for optimizing metabolite production. researchgate.netresearchgate.netnih.gov

Sustainable optimization strategies are also being explored to make the production process more environmentally friendly and economically viable. These strategies align with the principles of green chemistry and aim to minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.comnumberanalytics.comnih.gov This includes the selection of sustainable solvent alternatives, process intensification to reduce solvent usage, and the recycling of materials. numberanalytics.com Furthermore, the use of agricultural byproducts or waste streams as fermentation feedstocks is a promising avenue for creating a circular economy around this compound production.

Genetic engineering of the producing organism, whether the native fungus or a heterologous host, offers further opportunities for yield improvement. dntb.gov.ua Techniques such as gene stacking in yeast vectors can be employed to efficiently express multiple genes involved in the biosynthetic pathway. patsnap.com By understanding the genetic regulation of the this compound biosynthetic cluster, it may be possible to overexpress key enzymes or eliminate competing metabolic pathways, thereby channeling more resources towards the desired product.

Table 1: Biotechnological Production and Optimization Strategies for this compound

StrategyDescriptionKey Findings/Potential
Heterologous Expression Transferring the this compound biosynthetic genes from L. theobromae into a more easily manipulated host like S. cerevisiae.Successful reconstitution of this compound production in yeast, providing a controlled platform for production and further engineering. researchgate.netnih.govacs.org
Fermentation Optimization Systematically adjusting culture parameters such as media composition, pH, temperature, and aeration to maximize yield.Significant increases in this compound yield have been demonstrated, with one study showing an increase from 0.59 mg/L to 52.33 mg/L. researchgate.netnih.gov
Sustainable Practices Implementing green chemistry principles, such as using renewable feedstocks, minimizing waste, and optimizing energy usage.Reduces the environmental impact and can improve the economic feasibility of large-scale production. mdpi.comnumberanalytics.comnih.gov
Genetic Engineering Modifying the genetic makeup of the producing organism to enhance the expression of biosynthetic genes or eliminate competing pathways.Potential to significantly boost production titers and efficiency. dntb.gov.uapatsnap.com

Investigation of Ecological Roles and Agricultural Applications (e.g., Natural Pesticides)

This compound, as a secondary metabolite produced by the fungus Lasiodiplodia theobromae, is believed to play a significant role in the ecological interactions of its producer. mdpi.comtandfonline.com The production of such bioactive compounds is often linked to the fungus's ability to adapt to its environment, interact with host plants, and compete with other microorganisms. mdpi.comunmul.ac.id Understanding these ecological functions can provide valuable insights into the natural roles of this compound and may unveil novel applications in agriculture.

One of the key ecological roles of this compound and other metabolites from L. theobromae appears to be in mediating host-pathogen interactions. mdpi.com The fungus is a known plant pathogen, and the production of phytotoxic compounds could be a mechanism for causing disease symptoms in host plants. mdpi.comresearchgate.net Research has shown that this compound and its derivatives exhibit plant growth regulatory effects, which may suggest a complex relationship between the fungus and its host. tandfonline.com Furthermore, the production of these metabolites can be influenced by environmental factors such as temperature, indicating that their ecological role may be adaptable to changing conditions. researchgate.net

The biological activities of this compound also suggest a role in defense against other organisms. The compound has demonstrated antifungal properties against various plant pathogenic fungi. researchgate.netnih.gov This suggests that L. theobromae may use this compound to outcompete other fungi in its ecological niche. researchgate.net This antagonistic activity is a key characteristic that makes this compound a candidate for development as a natural pesticide.

The potential of this compound as a natural pesticide is a significant area of future research. researchgate.netresearchgate.net Concerns over the environmental impact and the development of resistance to synthetic pesticides have spurred the search for safer and more sustainable alternatives. researchgate.netresearchgate.net Natural products from microorganisms, like this compound, are a promising source of new agrochemical agents. unmul.ac.id In vitro studies have confirmed the inhibitory activity of this compound against several important plant pathogens, including Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae. nih.gov The mechanism of its antifungal action against E. turcicum has been shown to involve the disruption of the fungal cell membrane integrity and alteration of its morphology. researchgate.netnih.gov

Further research is needed to evaluate the efficacy of this compound under field conditions and to develop stable and effective formulations for agricultural use. dntb.gov.ua Investigating its impact on non-target organisms, including beneficial insects and soil microbes, will be crucial for assessing its environmental safety. nmsu.edu The development of this compound-based biopesticides could offer a more environmentally benign approach to crop protection. google.com

Table 2: Ecological Roles and Agricultural Potential of this compound

Area of InvestigationKey Findings and Potential Applications
Host-Pathogen Interactions This compound exhibits phytotoxic and plant growth regulatory effects, suggesting a role in the pathogenicity of L. theobromae. mdpi.comresearchgate.nettandfonline.com
Antifungal Activity Demonstrates inhibitory activity against a range of plant pathogenic fungi, indicating a defensive role against competing microorganisms. researchgate.netnih.gov
Natural Pesticide Potential A promising candidate for the development of a bio-fungicide due to its potent activity against crop pathogens. researchgate.netunmul.ac.idresearchgate.net
Mechanism of Action Acts by disrupting the cell membrane and morphology of target fungi. researchgate.netnih.gov

Considerations for Clinical Translation and Associated Research Challenges

While this compound and its derivatives, as part of the broader class of resorcylic acid lactones (RALs), have shown significant therapeutic potential in preclinical studies, their translation into clinical use is fraught with challenges. rsc.org The journey from a promising laboratory compound to an approved therapeutic is complex, time-consuming, and expensive. nih.govfrontiersin.org

A primary challenge lies in the inherent differences between basic and clinical research cultures and the infrastructure required to bridge this gap. nih.gov Successful clinical translation requires a multidisciplinary approach, integrating expertise in chemistry, biology, pharmacology, and clinical medicine. nih.govfrontiersin.org For a natural product like this compound, this involves not only demonstrating efficacy but also establishing a robust and scalable manufacturing process, which, as discussed, is being addressed through biotechnology. bio-integration.org

The development of drug resistance is another significant hurdle in cancer therapy. researchgate.net While this compound has shown promise, it is crucial to investigate its potential for inducing resistance and to explore combination therapies that could mitigate this risk. researchgate.net Understanding the molecular mechanisms by which this compound induces apoptosis and its effects on cell signaling pathways, such as the downregulation of monocyte chemotactic protein-3 (MCP-3), can help in identifying patient populations most likely to respond and in designing rational combination strategies. researchgate.net

Furthermore, the "one-size-fits-all" approach is often ineffective in clinical settings due to the heterogeneity of diseases like cancer. frontiersin.org Future research should focus on identifying predictive biomarkers to select patients who would benefit most from this compound treatment. This could involve genomic, proteomic, or metabolomic profiling of tumors.

Regulatory hurdles also present a significant challenge. frontiersin.org The path to regulatory approval requires extensive preclinical toxicology studies and well-designed clinical trials to establish safety and efficacy. nih.gov For novel compounds like this compound, navigating the regulatory landscape can be particularly complex. frontiersin.org

The cost-benefit analysis is another critical consideration. frontiersin.org The high cost of developing and manufacturing a new drug, especially a complex natural product, must be justified by a significant clinical benefit over existing therapies. frontiersin.orgbio-integration.org

Despite these challenges, the unique biological activities of this compound and other RALs continue to make them attractive candidates for drug development. rsc.orgresearchgate.net Addressing the challenges of clinical translation will require sustained investment in research, fostering collaboration between academic and industry partners, and developing innovative clinical trial designs. nih.gov

Q & A

Q. How is lasiodiplodin isolated from natural sources, and what methodological steps ensure purity?

this compound is typically isolated via ethanol extraction followed by silica gel column chromatography. For example, Phyllanthus albizzioides stem bark ethanol extract yielded this compound (0.18% yield) after phytochemical screening and chromatographic separation, with structural confirmation via spectroscopic data (¹H/¹³C NMR, COSY, HMBC) . Marine endophytic fungi, such as Sarocladium kiliense, also produce this compound derivatives, isolated using ethanol extraction and purified via crystallization or HPLC .

Q. What experimental assays are used to evaluate this compound’s anti-inflammatory activity?

The nitric oxide (NO) inhibition assay in RAW264.7 macrophage cells is a standard method. Ethanol extracts containing this compound showed significant NO suppression (e.g., 80% inhibition at 0.3 mg/mL), with dose-dependent effects validated via Griess reagent . Parallel cytotoxicity assays (e.g., MTT on Vero/3T3 cells) ensure activity is not due to cell death .

Q. How is this compound’s structure characterized, and what techniques resolve stereochemical ambiguities?

Spectroscopic techniques (NMR, MS) and X-ray crystallography are primary tools. For example, HMBC correlations confirmed the lactone ring in this compound, while modified Mosher’s method resolved stereochemistry in derivatives like (3S,6R)-6-hydroxythis compound . Single-crystal X-ray diffraction validated 12-membered lactone structures in marine-derived analogues .

Q. What methodologies assess this compound’s antimicrobial properties against oral pathogens?

Broth microdilution assays determine minimum inhibitory concentrations (MICs). This compound exhibited MICs of 0.3 mg/mL against Streptococcus mutans and Porphyromonas gingivalis, with agar diffusion tests confirming zone-of-inhibition metrics . Synergy studies with standard antibiotics (e.g., ampicillin) are used to evaluate combinatorial effects .

Q. How does this compound’s β-glucan structure influence its antioxidant activity?

Branched (1→3;1→6)-β-D-glucan structures exhibit ~80% total antioxidant activity (TAA) in DPPH/ABTS assays, whereas linear (1→6)-linked forms show negligible activity. Carboxymethylation enhances solubility and slightly improves radical scavenging (36.28% ABTS inhibition), though molecular weight and branching remain critical .

Advanced Research Questions

Q. What synthetic strategies address stereochemical challenges in this compound’s total synthesis?

Ring-closing metathesis (RCM) using Grubbs’ catalyst (e.g., Ru-carbene complexes) enables macrocyclization of styrene precursors with high stereoselectivity (94% yield, E/Z ratio 2.3:1) . Asymmetric methods, such as Cu-catalyzed allylic alkylation or enzymatic resolution, achieve enantiopure (R)-lasiodiplodin, avoiding racemic mixtures common in Claisen condensations .

Q. How can contradictory reports on this compound’s pro- vs. anti-inflammatory activity be reconciled?

Structural nuances (e.g., branching, linkage type) dictate activity. Highly branched (1→3)-β-glucans induce IL-6/TNF-α pro-inflammatory responses, while (1→6)-linked forms lack this effect. Dose-dependent NO inhibition (anti-inflammatory) and IL-1β induction (pro-inflammatory) require dual-assay validation in primary immune cells .

Q. Why do Lasiodiplodia theobromae strains vary in phytotoxin and this compound production?

Strain-specific biosynthetic pathways and temperature-dependent regulation explain variability. For instance, strain CBS339.90 (human isolate) produces this compound only at 37°C, while plant-derived strain CAA019 lacks this metabolite. RNA-seq and LC-MS metabolomics can map temperature-responsive gene clusters .

Q. What methodological advantages does RCM offer over McMurry coupling in this compound synthesis?

RCM with Grubbs’ catalysts avoids stoichiometric Ti reagents and harsh conditions required for McMurry coupling. RCM achieves 94% macrocyclization yield and E-selectivity, whereas McMurry couplings suffer from low efficiency (<40%) and Z-isomer predominance . Late-stage RCM also simplifies protecting-group strategies .

Q. How do structural modifications (e.g., hydroxylation, methylation) impact this compound’s bioactivity?

Adding a 5-hydroxyl group in 5-hydroxythis compound enhances antibacterial activity (MIC reduced from 0.3 to 0.1 mg/mL), while methylation of the resorcylic acid moiety abolishes antifungal effects. SAR studies using semi-synthetic derivatives and molecular docking (e.g., with CYP51 or NO synthase) validate target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.